5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Übersicht
Beschreibung
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride (5-IPO-P4-ODHCl) is a small molecule that has been used in a variety of scientific research applications. It is synthesized through a multi-step process involving the reaction of piperidine with 1,2,4-oxadiazole. 5-IPO-P4-ODHCl has been studied in detail for its biochemical and physiological effects and potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Stability and Rearrangement
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride demonstrates interesting chemical properties. Kayukova et al. (2018) explored its chemical stability under various conditions, including its reactivity in the Boulton–Katritzky rearrangement. This compound showed reactivity at room temperature in different environments, leading to the formation of spiropyrazoline compounds (Kayukova et al., 2018).
Antimicrobial Activity
Krolenko et al. (2016) synthesized new derivatives containing the piperidine or pyrrolidine ring, including variants of 5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole, which exhibited strong antimicrobial activity. A structure–activity study was conducted to understand the antimicrobial effects of these compounds (Krolenko et al., 2016).
Antiproliferative Properties
Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, which includes 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. They identified this compound as a tubulin inhibitor through biological activity profile studies and biochemical assays, indicating its potential in cancer research (Krasavin et al., 2014).
Local Anesthetic Activity
A study by Kayukova et al. (2011) tested various amidoxime derivatives, including 3-[β-(piperidin-1-yl)]ethyl-5-aryl-1,2,4-oxadiazoles, for local anesthetic activity. They found certain compounds in this class exhibited higher activity than reference drugs, making them candidates for further testing in conduction and infiltration anesthesia (Kayukova et al., 2011).
GABA A Receptor Agonists
Jansen et al. (2008) synthesized derivatives of 5-(4-piperidyl)-3-isoxazolol, altering the basic piperidine substituent. They evaluated these compounds for their selective agonistic activity on different alpha subunits of GABA A receptors, demonstrating their potential in drug development for various disorders (Jansen et al., 2008).
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPXIMJRWCXAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735574 | |
Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride | |
CAS RN |
913264-44-5 | |
Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.